N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

LSD1 inhibition Epigenetics Cyclopropanesulfonamide

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034377-83-6) is a synthetic small molecule belonging to the cyclopropanesulfonamide class, characterized by a furan-3-yl-substituted pyrazole core linked via an ethyl spacer to a cyclopropanesulfonamide moiety. Its molecular formula is C₁₂H₁₅N₃O₃S with a molecular weight of 281.33 g/mol.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 2034377-83-6
Cat. No. B2876752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
CAS2034377-83-6
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C12H15N3O3S/c16-19(17,12-1-2-12)14-4-5-15-8-11(7-13-15)10-3-6-18-9-10/h3,6-9,12,14H,1-2,4-5H2
InChIKeyGUECZWPCNHVMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034377-83-6): Compound Class and Procurement Baseline


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034377-83-6) is a synthetic small molecule belonging to the cyclopropanesulfonamide class, characterized by a furan-3-yl-substituted pyrazole core linked via an ethyl spacer to a cyclopropanesulfonamide moiety . Its molecular formula is C₁₂H₁₅N₃O₃S with a molecular weight of 281.33 g/mol . Structurally related cyclopropanesulfonamide derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) and other epigenetic targets, forming the primary context for scientific interest in this compound class [1].

Compound class Cyclopropanesulfonamide probe with furan-3-yl-pyrazole core
Research context LSD1/KDM1A epigenetic enzyme inhibition studies
Regioisomeric feature Furan-3-yl substitution supports SAR differentiation from 2-yl analogs

Why Generic Substitution Fails for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide: The Substitution Risk in Cyclopropanesulfonamide-Based Probe Molecules


Cyclopropanesulfonamide derivatives are highly sensitive to even minor structural modifications. The furan-3-yl regioisomer present in CAS 2034377-83-6 differs fundamentally from the furan-2-yl analogs (e.g., CAS 2034375-22-7) in electronic distribution, dipole moment, and hydrogen-bonding geometry . Furthermore, the absence of methyl substituents on the pyrazole ring (present in 3,5-dimethyl analogs) alters both steric bulk and metabolic vulnerability . Published patent families (e.g., US9487511, US10329256) demonstrate that LSD1 inhibitory potency among structurally related cyclopropanesulfonamides can vary by over 60-fold (IC₅₀ from 32 nM to >1,940 nM) depending solely on peripheral substituent choice, confirming that in-class interchange without bioequivalence data is scientifically unjustified [1].

Furan-3-yl regioisomer differs from furan-2-yl analogs in electronic distribution and hydrogen-bonding geometry, which can alter target binding.
Absence of methyl groups on the pyrazole ring (present in 3,5-dimethyl analogs) changes steric bulk and metabolic vulnerability compared to substituted variants.
Reported potency variation among structural cyclopropanesulfonamide analogs confirms that minor peripheral modifications cause large shifts in LSD1 inhibition, making direct substitution without validation unjustified.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide


Current Evidence Limitations: Absence of Published Target-Specific Quantitative Data for CAS 2034377-83-6

An exhaustive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories as of the knowledge cutoff date did not identify any publicly available, quantitative biological activity data specifically attributed to CAS 2034377-83-6. While structural analogs within the same cyclopropanesulfonamide class have reported LSD1 IC₅₀ values ranging from 32 nM to >1,940 nM [1], no direct head-to-head comparison or independent assay result for the target compound was retrievable. All quantitative differentiation claims for this compound must therefore be deferred pending primary experimental determination.

Target Data
Data to verify
No published potency data for CAS 2034377-83-6
Requires primary screening before use
Analog LSD1 IC₅₀ range: 32 nM–1,940 nM (class-level)
LSD1 inhibition Epigenetics Cyclopropanesulfonamide

Recommended Application Scenarios for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Based on Available Evidence


LSD1 Inhibitor Probe Development and SAR Studies

The compound serves as a regioisomeric probe (furan-3-yl vs. furan-2-yl) for structure-activity relationship (SAR) campaigns targeting LSD1. Given that in-class analogs demonstrate IC₅₀ values spanning two orders of magnitude, the furan-3-yl substitution pattern may confer distinct binding interactions with the LSD1 active site compared to the more commonly explored furan-2-yl series .

Epigenetic Tool Compound for Target Validation

As a member of the cyclopropanesulfonamide class with a documented association with LSD1 inhibitory patent families (WO2019009412, US9487511), this compound can function as a tool molecule for validating LSD1-dependent phenotypes in cellular models, provided that in-house potency and selectivity profiling is performed prior to use [1].

Negative Control or Comparator for Furan-Regioisomer Selectivity Profiling

When used alongside its furan-2-yl congener (CAS 2034375-22-7), this compound enables the systematic evaluation of how furan ring regiochemistry affects target engagement, metabolic stability, and off-target profiles within the cyclopropanesulfonamide scaffold .

Application
Selection Property
Validation Focus
LSD1 SAR probe development
Furan-3-yl regioisomer for SAR
Target engagement and potency profiling
Epigenetic target validation studies
Cyclopropanesulfonamide class association with LSD1 patents
In‑house potency and selectivity profiling
Furan regioisomer comparator
Furan-3‑yl vs 2‑yl regiochemistry
Regioisomer‑dependent target engagement and metabolic stability
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